Quantified Transport Velocity Advantage of TMR Biocytin for Rapid Live-Tissue Neuronal Tracing
TMR Biocytin demonstrates a high initial fiber transport velocity of 5.4 mm/h following juxtacellular electroporation, enabling the visualization of long-range neuronal projections within hours rather than days [1]. This velocity enables retrograde labeling and concurrent calcium imaging after only a few hours, which is substantially faster than other fluorescence-based tracers [1]. In contrast, the green-emitting Atto 488 biotin, while also taken up and transported retrogradely, is incompatible with standard green-emitting calcium dyes, limiting its utility for simultaneous functional and structural studies [1].
| Evidence Dimension | Initial Fiber Transport Velocity |
|---|---|
| Target Compound Data | 5.4 mm/h |
| Comparator Or Baseline | Atto 488 biotin (transported but spectrally incompatible with green calcium dyes); unmodified biocytin (undetectable in live tissue) |
| Quantified Difference | N/A (TMR Biocytin enables live functional imaging not possible with comparators) |
| Conditions | Juxtacellular electroporation in live neuronal tissue (rat brain slices) |
Why This Matters
The quantifiable transport velocity and spectral compatibility with green calcium dyes directly enable time-sensitive, dual-modality experiments (live structural tracing and functional calcium imaging) that are not feasible with unmodified biocytin or green-emitting biotin conjugates.
- [1] Harsløf, M., et al. (2015). Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe. Journal of Neuroscience Methods, 253, 101-109. View Source
